Lipophilicity Differential: Calculated LogP Comparison Versus Unsubstituted Pyrrolidine-3-methanol
The N-ethyl substitution on (1-Ethylpyrrolidin-3-yl)methanol substantially increases lipophilicity compared to the unsubstituted parent scaffold, (pyrrolidin-3-yl)methanol. The calculated XLogP3 value for the ethyl-substituted compound is 0.3 . In contrast, the calculated XLogP3 for (pyrrolidin-3-yl)methanol is -0.9 [1]. This difference of 1.2 log units represents a more than 15-fold increase in the predicted octanol-water partition coefficient, indicating significantly higher membrane permeability and altered pharmacokinetic potential.
| Evidence Dimension | Lipophilicity (Calculated XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | (Pyrrolidin-3-yl)methanol: -0.9 |
| Quantified Difference | Δ = 1.2 log units (approx. 16× higher partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm; data extracted from PubChem compound records and vendor technical datasheets. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound selection for projects where blood-brain barrier penetration, cellular uptake, or logD optimization is a primary design criterion.
- [1] PubChem. (n.d.). (Pyrrolidin-3-yl)methanol, CID 750839. Compound Summary, Computed Properties. View Source
